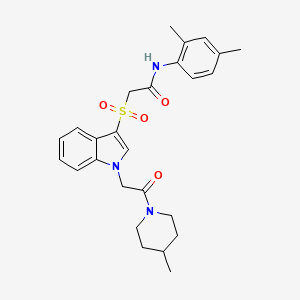
N-(2,4-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C26H31N3O4S and its molecular weight is 481.61. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Screening and Fingerprint Applications
- A study synthesized and characterized benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide for their antibacterial, antifungal, and anthelmintic activities. Some compounds demonstrated significant biological activities. Additionally, a particular compound exhibited good properties for latent fingerprint analysis on various surfaces, suggesting its potential application in forensic science (Khan et al., 2019).
Chemokine Receptor Inhibition for Dermatological Conditions
- Compound optimization led to the development of a highly potent and selective inhibitor for the chemokine receptor CCR10, demonstrating efficacy in a murine model of contact hypersensitivity. This research underscores the compound's potential application in treating dermatological inflammatory conditions (Abeywardane et al., 2016).
Antibacterial Activity
- The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores was conducted to evaluate their antibacterial potentials. One compound, in particular, showed promising inhibitory activity against various bacterial strains, indicating potential applications in developing new antibacterial agents (Iqbal et al., 2017).
Antimicrobial and Antifungal Agents
- Research into isoxazole-based heterocycles incorporating sulfamoyl moiety led to compounds showing promising in vitro antibacterial and antifungal activities. These findings suggest potential applications in the development of new antimicrobial and antifungal agents (Darwish et al., 2014).
NNRTI Development for HIV-1
- Indolyl aryl sulfones (IASs) were developed from a lead agent and demonstrated potent inhibitory activities against wild-type HIV-1 and resistant mutants. The introduction of specific substituents significantly improved the antiviral activities, highlighting the potential of IAS derivatives as candidates for clinical trials in HIV-1 treatment (Silvestri & Artico, 2005).
Anticancer Activity
- Novel 4-arylsulfonyl-1,3-oxazoles were synthesized and characterized for their anticancer activities. One compound exhibited high activity against specific cancer cell lines, suggesting its potential as a leading compound for further anticancer studies (Zyabrev et al., 2022).
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-18-10-12-28(13-11-18)26(31)16-29-15-24(21-6-4-5-7-23(21)29)34(32,33)17-25(30)27-22-9-8-19(2)14-20(22)3/h4-9,14-15,18H,10-13,16-17H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHZFOFDSVYUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[5-(Methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B2471504.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-cyano-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide](/img/structure/B2471505.png)
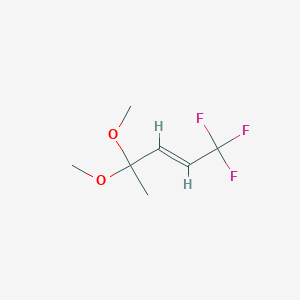
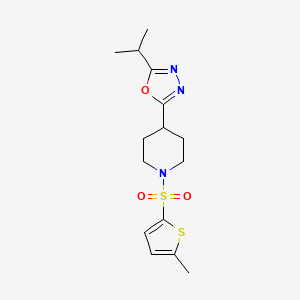
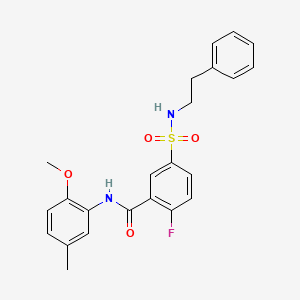

![4-[2-(3-Chlorophenyl)acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2471510.png)
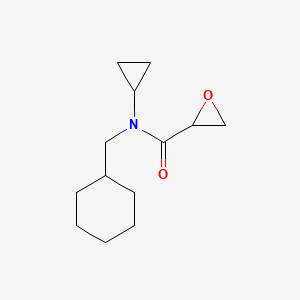
![3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2471515.png)
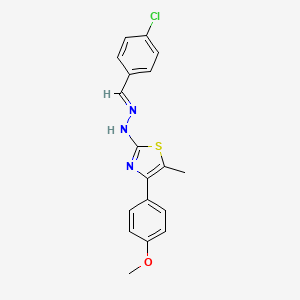
![N-[(5-chloropyrazin-2-yl)methyl]-6-ethoxypyrimidin-4-amine](/img/structure/B2471522.png)
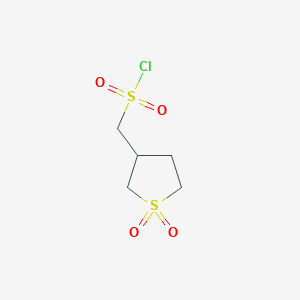
![5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2471525.png)